LSN3172176 is a novel compound developed as a selective radioligand for the muscarinic acetylcholine receptor subtype M1. This compound has garnered interest due to its potential applications in imaging and therapeutic interventions related to cognitive disorders, such as Alzheimer's disease and schizophrenia. The compound is known chemically as ethyl 4-(6-(methyl-11C)-2-oxoindolin-1-yl)-[1,4'-bipiperidine]-1'-carboxylate, and it has been utilized in positron emission tomography (PET) imaging studies to assess M1 receptor occupancy in the brain.
LSN3172176 was synthesized by Eli Lilly and Company, which has published various studies detailing its pharmacological properties and synthesis methods. The compound has been characterized through both in vitro and in vivo studies, including PET imaging in nonhuman primates and human subjects.
LSN3172176 falls under the category of muscarinic acetylcholine receptor agonists, specifically targeting the M1 subtype. Its classification is significant due to the role of M1 receptors in cognitive processes, making it a relevant candidate for research into cognitive enhancement and treatment of related disorders.
The synthesis of LSN3172176 involves several key methods, primarily the Suzuki–Miyaura cross-coupling reaction. This method facilitates the formation of carbon-carbon bonds, crucial for constructing the complex structure of LSN3172176.
The molecular structure of LSN3172176 consists of a bipiperidine framework linked to an oxoindole moiety.
LSN3172176 undergoes various chemical reactions primarily during its synthesis and metabolic processes.
LSN3172176 acts as an agonist at the M1 muscarinic acetylcholine receptors, which are implicated in cognitive functions such as learning and memory.
LSN3172176 has significant potential applications in scientific research:
The M1 muscarinic acetylcholine receptor (mAChR) is a G protein-coupled receptor abundantly expressed in brain regions critical for learning and memory, including the striatum, hippocampus, cortex, and amygdala. As the predominant mAChR subtype in the forebrain, M1 constitutes >40% of total muscarinic receptors in cortical regions and modulates key signaling pathways:
Genetic knockout studies reveal that M1-deficient mice exhibit profound deficits in non-matching-to-sample working memory tasks and cortical synaptic plasticity, confirming its essential role in higher cognitive functions. Clinically, postmortem studies demonstrate altered M1 expression and function in Alzheimer's disease and schizophrenia, positioning it as a therapeutic target for cognitive impairment. The development of subtype-selective PET tracers is crucial for quantifying M1 receptor availability in vivo and evaluating target engagement of novel therapeutics [5] [8].
Developing clinically viable M1-selective PET tracers has faced persistent obstacles due to:
Subtype homology: High sequence similarity (>70%) across mAChR subtypes (M1–M5) complicates selective ligand design. Most antagonists bind conserved orthosteric sites, resulting in poor M1 selectivity. For example:
Agonist limitations: Agonist tracers detect high-affinity receptor states but historically exhibited:
Table 1: Limitations of Historical mAChR PET Tracers
Tracer | Ki M1 (nM) | Selectivity (M1 vs others) | Key Limitations |
---|---|---|---|
[11C]Scopolamine | 0.6–1.3 | Low | Non-selective, slow kinetics |
[11C]NMPB | 0.05 | Low | Irreversible binding |
[11C]Xanomeline | 6.3 | Moderate | Binds σ-receptors, low specific signal |
[11C]GSK-1034702 | 8.9 | Moderate | Uniform cerebellar uptake (no specific binding) |
These challenges necessitated novel chemical scaffolds with improved selectivity and pharmacokinetic profiles [1] [9].
LSN3172176 (ethyl 4-(6-(methyl-11C)-2-oxoindolin-1-yl)-[1,4'-bipiperidine]-1'-carboxylate) was rationally designed to address prior limitations through:
Molecular optimization:
Preclinical validation:
These properties positioned 11C-LSN3172176 as the first PET tracer capable of quantifying M1 receptors in living humans with high specificity and appropriate kinetics [1] [5] [6].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3